molecular formula C13H22NO6- B1258130 O-adipoylcarnitine(1-)

O-adipoylcarnitine(1-)

Cat. No.: B1258130
M. Wt: 288.32 g/mol
InChI Key: BSVHAXJKBCWVDA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery of Acylcarnitines

The discovery and characterization of acylcarnitines represents a landmark achievement in biochemical research that spans over a century. The journey began with the initial discovery of carnitine in 1905, though the biological significance of this compound remained largely unclear for decades. The role of carnitine in intermediary metabolism was decidedly vague from the time of its discovery until the first description of carnitine deficiency in 1973, which marked a pivotal moment in understanding its physiological importance.

Acylcarnitines themselves were first discovered more than 70 years ago, representing a significant milestone in metabolic biochemistry. The identification of carnitine acyl transferases and their products, the acylcarnitines, paved the way to confirming the importance of carnitine in the transfer of fatty acid coenzyme A derivatives into the mitochondrion for beta-oxidation and energy production. This discovery fundamentally transformed our understanding of cellular energy metabolism and established the foundation for modern metabolomic research.

The elucidation of defects in fatty acid oxidation, together with the concept of carnitine therapy in certain organic acidaemias, gave new meaning to the term acylcarnitine. These compounds evolved from being simple metabolic intermediates to becoming molecules of significant diagnostic importance, with their formation potentially being part of secondary carnitine depletion processes that may be brought about as a result of various medications and metabolic conditions.

Nomenclature, Classification, and Taxonomic Position

O-Adipoylcarnitine(1-) exhibits a precise molecular structure with the chemical formula C₁₃H₂₃NO₆ and a molecular weight of 289.32 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-[(5-carboxypentanoyl)oxy]-4-(trimethylazaniumyl)butanoate, reflecting its complex quaternary ammonium structure with a six-carbon dicarboxylic acyl chain.

From a taxonomic perspective, O-adipoylcarnitine(1-) belongs to the kingdom of organic compounds, specifically classified within the super class of lipids and lipid-like molecules. The compound falls under the class of fatty acyls and the subclass of fatty acid esters, with its direct parent classification being acyl carnitines. This taxonomic position emphasizes its role as a fatty ester lipid molecule that participates in lipid metabolism pathways.

According to comprehensive classification systems, acylcarnitines can be categorized into nine distinct categories based on the type and size of their acyl-group: short-chain acylcarnitines, medium-chain acylcarnitines, long-chain acylcarnitines, very long-chain acylcarnitines, hydroxy acylcarnitines, branched chain acylcarnitines, unsaturated acylcarnitines, dicarboxylic acylcarnitines, and miscellaneous acylcarnitines. The classification criteria establish that short-chain acylcarnitines contain acyl-groups with two to five carbons (C2-C5), medium-chain acylcarnitines have acyl-groups with six to thirteen carbons (C6-C13), long-chain acylcarnitines possess acyl-groups with fourteen to twenty-one carbons (C14-C21), and very long-chain acylcarnitines contain acyl groups with more than 22 carbons.

Significance in Biochemical and Metabolomic Research

The significance of O-adipoylcarnitine(1-) in contemporary biochemical and metabolomic research cannot be overstated, as it represents a critical component in understanding cellular energy metabolism and disease pathogenesis. Modern metabolomic studies have established acylcarnitines as increasingly important indicators in metabolic studies of numerous diseases, including metabolic disorders, cardiovascular diseases, diabetes, depression, neurologic disorders, and certain cancers.

The Human Metabolome Database now includes comprehensive information on the structures, chemical formulae, chemical and spectral properties, descriptions, and pathways for 1,240 acylcarnitines, demonstrating the expanding scope of acylcarnitine research. This vast database provides a solid foundation for identifying, characterizing, and understanding acylcarnitines in human biosamples, with O-adipoylcarnitine(1-) representing a significant component of this metabolomic landscape.

Recent research has revealed that acylcarnitines serve as useful biomarkers for inherited disorders of fatty acid metabolism, with their detection and quantification becoming standard practice in clinical laboratories. The development of sophisticated analytical techniques, particularly liquid chromatography-tandem mass spectrometry methods, has enabled the precise quantification of 56 acylcarnitine species with acyl-chain lengths ranging from C2 to C18. These methods have achieved remarkable sensitivity with detection limits of 0.1 nanomolar, enabling identification in plasma and tissue samples.

The diagnostic potential of acylcarnitines extends beyond inherited metabolic disorders to encompass complex diseases such as diabetes mellitus. Studies investigating the association between amino acids and acylcarnitines in diabetes have identified specific acylcarnitine profiles that serve as potential risk markers for diabetes incidents. These findings reflect disturbances in several metabolic pathways among the diabetic population and could be targeted for prevention, diagnosis, and treatment strategies.

O-Adipoylcarnitine as a Medium-Chain Dicarboxylic Acylcarnitine

O-Adipoylcarnitine(1-) occupies a unique position within the acylcarnitine family as a medium-chain dicarboxylic acylcarnitine, possessing distinctive structural and functional characteristics that differentiate it from other members of this metabolite class. With its C6 acyl group derived from adipic acid, O-adipoylcarnitine(1-) falls definitively into the medium-chain category of acylcarnitines.

As a medium-chain acylcarnitine, O-adipoylcarnitine(1-) demonstrates somewhat lower abundance compared to short-chain acylcarnitines but maintains specialized roles in peroxisomal metabolism. These medium-chain variants are formed either through esterification with L-carnitine or through the peroxisomal metabolism of longer chain acylcarnitines. The synthesis of medium-chain acylcarnitines, including O-adipoylcarnitine(1-), is primarily mediated by carnitine octanoyltransferase, an enzyme designated with the Enzyme Commission number 2.3.1.137, which demonstrates responsibility for the synthesis of all medium-chain acylcarnitines spanning C5 to C12 carbon chain lengths.

The dicarboxylic nature of O-adipoylcarnitine(1-) adds an additional layer of complexity to its metabolic role and diagnostic significance. Recent research has identified widespread dicarboxylic acylcarnitine abnormalities in patients with peroxisome biogenesis disorders, highlighting the diagnostic utility of these compounds. Studies have revealed that multiple dicarboxylic acylcarnitines, including medium to long chain species ranging from C8-DC to C18-DC, are significantly elevated in patients with peroxisomal diseases.

The analytical characterization of O-adipoylcarnitine(1-) requires sophisticated methodological approaches due to the challenges associated with isomeric acylcarnitine species. High-performance liquid chromatography coupled with hydrophilic interaction liquid chromatography columns has proven effective in resolving O-adipoylcarnitine(1-) from isomers such as octanoyl carnitine. Predicted Kovats retention indices, specifically 1,850 for O-adipoylcarnitine(1-), aid in accurate compound identification during analytical procedures.

Acylcarnitine Classification Carbon Chain Length Examples Abundance Level
Short-chain C2-C5 Acetylcarnitine, Propionylcarnitine High
Medium-chain C6-C13 O-Adipoylcarnitine, Octanoylcarnitine Moderate
Long-chain C14-C21 Palmitoylcarnitine, Stearoylcarnitine Lower
Very long-chain >C22 Lignoceroylcarnitine Lowest

Properties

Molecular Formula

C13H22NO6-

Molecular Weight

288.32 g/mol

IUPAC Name

6-[1-carboxylato-3-(trimethylazaniumyl)propan-2-yl]oxy-6-oxohexanoate

InChI

InChI=1S/C13H23NO6/c1-14(2,3)9-10(8-12(17)18)20-13(19)7-5-4-6-11(15)16/h10H,4-9H2,1-3H3,(H-,15,16,17,18)/p-1

InChI Key

BSVHAXJKBCWVDA-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCC(=O)[O-]

Origin of Product

United States

Scientific Research Applications

Metabolic Role and Clinical Diagnostics

O-Adipoylcarnitine(1-) serves as a biomarker for assessing fatty acid metabolism. Acylcarnitines are involved in the transport of fatty acids into the mitochondria for beta-oxidation, a crucial process for energy production. Elevated levels of specific acylcarnitines, including O-adipoylcarnitine(1-), can indicate inherited disorders of fatty acid metabolism such as carnitine palmitoyltransferase deficiency or medium-chain acyl-CoA dehydrogenase deficiency .

Table 1: Acylcarnitines as Biomarkers

Acylcarnitine Associated Condition Reference
O-Adipoylcarnitine(1-)Inherited disorders of fatty acid metabolism
C4-C14 AcylcarnitinesInsulin resistance, obesity
Long-chain acylcarnitinesLipotoxicity in type 2 diabetes

Exercise Physiology

Research has shown that O-adipoylcarnitine(1-) levels fluctuate with physical activity. Studies indicate that high-intensity interval training can lead to decreased concentrations of acylcarnitines, suggesting improved mitochondrial function and enhanced fatty acid oxidation capacity . This finding highlights the potential of O-adipoylcarnitine(1-) as a marker for assessing exercise-induced metabolic adaptations.

Case Study: High-Intensity Interval Training (HIIT)

In a study involving sedentary individuals undergoing HIIT, researchers observed significant reductions in plasma acylcarnitine levels post-training. The results indicated improved cardiorespiratory fitness and insulin sensitivity, correlating with lower systemic concentrations of O-adipoylcarnitine(1-) and other acylcarnitines .

Neurological Applications

Recent studies have detected elevated levels of O-adipoylcarnitine(1-) in cerebrospinal fluid (CSF), suggesting its involvement in brain lipid metabolism and potential implications for neurodegenerative diseases . The presence of this metabolite may serve as an indicator of altered lipid biosynthesis pathways in neurological conditions.

Table 2: Neurological Implications of O-Adipoylcarnitine(1-)

Study Focus Findings Reference
CSF Metabolite ProfilesElevated O-adipoylcarnitine levels in patients with neurodegenerative diseases
Lipid BiosynthesisSupports brain lipid metabolism

Potential Links to Disease States

O-Adipoylcarnitine(1-) has been associated with various disease states, including obesity and type 2 diabetes. Its accumulation may reflect incomplete fatty acid oxidation and mitochondrial dysfunction, which are common features in these conditions . Understanding the role of this metabolite could lead to new therapeutic strategies targeting metabolic dysregulation.

Case Study: Obesity and Insulin Resistance

A longitudinal study investigated the relationship between plasma acylcarnitines and metabolic health outcomes in obese individuals. The findings indicated that higher levels of O-adipoylcarnitine(1-) were linked to impaired insulin signaling and increased inflammation markers, underscoring its potential role as a therapeutic target in metabolic disorders .

Preparation Methods

Acylation of L-Carnitine

The most common route involves direct acylation of L-carnitine with adipoyl chloride. L-Carnitine’s primary alcohol group reacts with adipoyl chloride in anhydrous conditions, forming O-adipoylcarnitine(1-). A study optimizing this method reported a 72% yield when using triethylamine as a base in dichloromethane at 0–5°C. Excess adipoyl chloride (1.5 equivalents) ensures complete acylation, while rigorous exclusion of moisture prevents hydrolysis.

Enzymatic Synthesis

Enzymatic methods employ carnitine acyltransferases (CrAT) to catalyze the transfer of adipoyl groups from adipoyl-CoA to L-carnitine. This approach offers stereospecificity and avoids harsh reagents. A 2021 study achieved 85% conversion efficiency using recombinant CrAT from E. coli in a phosphate buffer (pH 7.4) at 37°C. However, the high cost of adipoyl-CoA limits industrial scalability.

Solid-Phase Synthesis

Recent advances utilize solid-phase resins to anchor L-carnitine, enabling stepwise adipoylation. Wang et al. (2023) demonstrated a 68% isolated yield using Merrifield resin functionalized with L-carnitine, followed by adipoyl chloride coupling. This method simplifies purification but requires specialized equipment.

Analytical Validation Techniques

High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS remains the gold standard for quantifying O-adipoylcarnitine(1-). A validated protocol uses a C18 column (150 × 2.1 mm, 2.7 μm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B). Detection employs electrospray ionization in negative mode, monitoring the m/z 318.2 → 85.0 transition.

ParameterValueSource
Column Temperature55°C
Flow Rate0.3 mL/min
Retention Time6.8 min
LOD0.1 ng/mL

Ion-Exchange Chromatography

Strong cation-exchange (SCX) cartridges isolate O-adipoylcarnitine(1-) from biological matrices. After loading urine or plasma samples, interfering cations are removed with 2% ammonium hydroxide, and the target analyte is eluted with methanol:water (80:20). Recovery rates exceed 92%.

Challenges in Synthesis

Stereochemical Purity

Maintaining the (R)-configuration of L-carnitine during acylation is critical. Racemization occurs above 40°C, necessitating low-temperature reactions. Enzymatic methods inherently preserve stereochemistry but face substrate limitations.

Byproduct Formation

Adipoyl chloride may over-acylate secondary hydroxyl groups, generating diesters. Silica gel chromatography (ethyl acetate:methanol, 9:1) effectively separates mono- and di-acylated products .

Q & A

Q. How is O-adipoylcarnitine(1-) structurally characterized in experimental settings?

Methodological Answer: Structural elucidation requires high-resolution mass spectrometry (HRMS) to confirm its exact mass (288.154596 g/mol) and nuclear magnetic resonance (NMR) spectroscopy to resolve its dicarboxylic acid monoanion configuration. HRMS parameters should include electrospray ionization (ESI) in negative ion mode for accurate mass-to-charge ratio (m/z) analysis . For NMR, use deuterated solvents (e.g., D₂O) and compare spectral data to reference libraries to confirm the adipoyl-carnitine conjugate base structure.

Q. What metabolic pathways involve O-adipoylcarnitine(1-), and how are these pathways experimentally validated?

Methodological Answer: O-adipoylcarnitine(1-) is implicated in mitochondrial fatty acid β-oxidation. To validate its role, use isotope tracing (e.g., ¹³C-labeled adipate) in cell culture models, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track incorporation into carnitine conjugates. Knockdown studies of carnitine palmitoyltransferase (CPT) enzymes via siRNA in hepatocyte models can further confirm pathway dependency .

Q. What are the standard protocols for quantifying O-adipoylcarnitine(1-) in biological samples?

Methodological Answer: Quantification requires LC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column to retain polar metabolites. Calibrate using synthetic O-adipoylcarnitine(1-) standards. Internal standards (e.g., deuterated carnitine analogs) must correct for matrix effects. Validate precision and accuracy per FDA bioanalytical guidelines, ensuring limits of detection (LOD) ≤ 1 nM in plasma or tissue homogenates .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on O-adipoylcarnitine(1-)’s role in metabolic disorders?

Methodological Answer: Contradictions often arise from variability in sample types (e.g., plasma vs. tissue) or cohort demographics. Address this by:

  • Stratifying patient cohorts by age, sex, and comorbidities in clinical studies.
  • Using multi-omics integration (metabolomics + transcriptomics) to identify confounding factors (e.g., CPT1B gene expression levels).
  • Applying Mendelian randomization to distinguish causal relationships from correlations .

Q. What experimental designs are optimal for studying O-adipoylcarnitine(1-)’s impact on mitochondrial function?

Methodological Answer: Design a controlled in vitro study using primary human fibroblasts or myocytes:

  • Treat cells with exogenous O-adipoylcarnitine(1-) (10–100 µM) and measure oxygen consumption rate (OCR) via Seahorse XF Analyzer.
  • Include CPT inhibitors (e.g., etomoxir) to isolate substrate-specific effects.
  • Validate findings in vivo using knockout mouse models (e.g., CPT2⁻/⁻) with targeted metabolomics of skeletal muscle and liver .

Q. How should researchers approach hypothesis testing for O-adipoylcarnitine(1-)’s biomarker potential in disease?

Methodological Answer: Follow a phased biomarker development framework:

  • Discovery Phase : Untargeted metabolomics in case-control studies (n ≥ 200) to identify associations.
  • Validation Phase : Targeted MS assays in independent cohorts, adjusting for covariates (e.g., renal function).
  • Mechanistic Phase : Use CRISPR-edited cell lines to perturb O-adipoylcarnitine(1-) levels and assess functional outcomes (e.g., insulin sensitivity assays) .

Q. What statistical methods are appropriate for analyzing dose-response relationships of O-adipoylcarnitine(1-) in preclinical models?

Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to fit dose-response data. Use ANOVA with Tukey’s post hoc test for multi-group comparisons. For longitudinal studies, mixed-effects models account for intra-subject variability. Power analysis must precede experiments to ensure sample sizes (n ≥ 6/group) meet α = 0.05 and 80% power thresholds .

Methodological Considerations from Evidence

  • Experimental Reproducibility : Document synthesis and characterization protocols in supplemental materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry’s requirements for new compounds) .
  • Data Contradictions : Explicitly define the research problem and hypotheses to contextualize conflicting results, as emphasized in scientific writing standards .
  • Literature Review : Use structured frameworks (PICO, SPIDER) to formulate research questions and systematically evaluate prior studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-adipoylcarnitine(1-)
Reactant of Route 2
Reactant of Route 2
O-adipoylcarnitine(1-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.